![molecular formula C12H10ClNO4S2 B3014877 Methyl 3-[(3-chlorophenyl)sulfamoyl]thiophene-2-carboxylate CAS No. 941888-86-4](/img/structure/B3014877.png)
Methyl 3-[(3-chlorophenyl)sulfamoyl]thiophene-2-carboxylate
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Overview
Description
Methyl 3-[(3-chlorophenyl)sulfamoyl]thiophene-2-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing a sulfur atom. This compound is characterized by the presence of a chlorophenyl group and a sulfamoyl group attached to the thiophene ring, making it a molecule of interest in various fields of research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(3-chlorophenyl)sulfamoyl]thiophene-2-carboxylate typically involves the reaction of 3-chlorobenzenesulfonamide with thiophene-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the desired product. The reaction mixture is often refluxed in an appropriate solvent such as dichloromethane or tetrahydrofuran to achieve optimal yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(3-chlorophenyl)sulfamoyl]thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, particularly at the 2- and 5-positions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride (SnCl2).
Substitution: Halogenation using bromine or chlorination agents.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of nitro groups to amines.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Methyl 3-[(3-chlorophenyl)sulfamoyl]thiophene-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-[(3-chlorophenyl)sulfamoyl]thiophene-2-carboxylate involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes or receptors, modulating their function and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-[(3-chlorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate
- Methyl 3-[(3-bromophenyl)sulfamoyl]thiophene-2-carboxylate
- Methyl 3-[(3-fluorophenyl)sulfamoyl]thiophene-2-carboxylate
Uniqueness
Methyl 3-[(3-chlorophenyl)sulfamoyl]thiophene-2-carboxylate is unique due to the presence of the chlorophenyl group, which imparts specific electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development in various fields.
Biological Activity
Methyl 3-[(3-chlorophenyl)sulfamoyl]thiophene-2-carboxylate (MCC) is a synthetic compound that has garnered attention in various fields of research, particularly for its potential biological activities. This article explores the biological activity of MCC, focusing on its mechanisms, applications, and relevant case studies.
Chemical Structure and Properties
MCC belongs to the class of thiophene derivatives and is characterized by the presence of a thiophene ring, a sulfamoyl group, and a chlorophenyl moiety. Its molecular formula is C12H10ClNO4S with a molecular weight of approximately 331.8 g/mol.
The biological activity of MCC can be attributed to its interaction with various molecular targets within biological systems. The sulfamoyl group is known to participate in hydrogen bonding with biological molecules, potentially influencing their activity. The compound may interact with specific enzymes or receptors, modulating their functions and leading to various biological effects.
Antimicrobial Activity
MCC has been investigated for its antimicrobial properties. Studies have shown that thiophene derivatives exhibit significant antibacterial and antifungal activities. While specific data on MCC’s potency against various pathogens is limited, related compounds have demonstrated effectiveness against Gram-positive and Gram-negative bacteria as well as fungi.
Anticancer Properties
The anticancer potential of MCC has been explored through in vitro studies. Thiophene derivatives are often evaluated for their cytotoxic effects against cancer cell lines. For instance, compounds similar to MCC have shown inhibitory effects on the proliferation of various cancer cells, including those from lung and breast cancers. The mechanism often involves the induction of apoptosis and cell cycle arrest .
Case Study: Anticancer Activity
A study evaluating various thiophene derivatives reported that certain compounds exhibited IC50 values in the micromolar range against non-small cell lung carcinoma (NSCLC) cell lines. Although specific data for MCC was not highlighted, the trends suggest that similar structural motifs could yield comparable results .
Research Findings Summary
Applications in Medicinal Chemistry
MCC is being explored for its potential applications in medicinal chemistry, particularly as a lead compound for drug development targeting infections and cancers. Its unique structure allows for modifications that could enhance efficacy and selectivity against specific biological targets.
Properties
IUPAC Name |
methyl 3-[(3-chlorophenyl)sulfamoyl]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO4S2/c1-18-12(15)11-10(5-6-19-11)20(16,17)14-9-4-2-3-8(13)7-9/h2-7,14H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJMWUQOPEVIHRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NC2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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